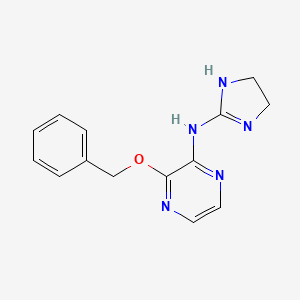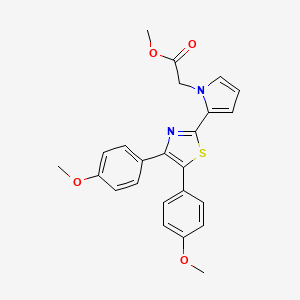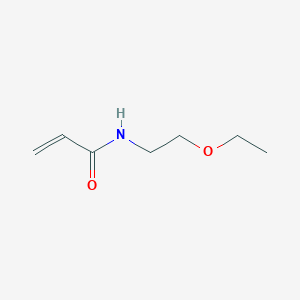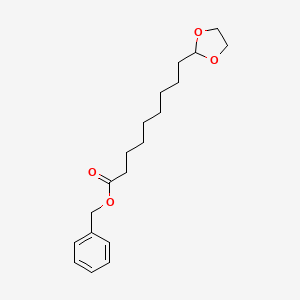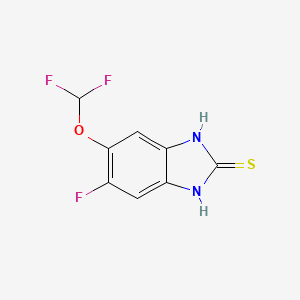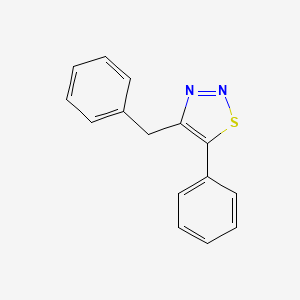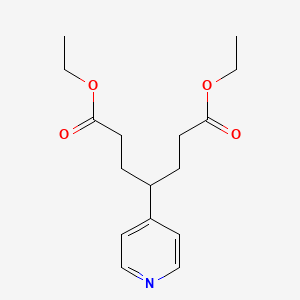
Diethyl 4-(pyridin-4-yl)heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(pyridin-4-yl)heptanedioate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a heptanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-(pyridin-4-yl)heptanedioate can be synthesized through several methods. One common approach involves the Dieckmann condensation, which is an intramolecular reaction of diethyl adipate with a base to form a cyclic β-ketoester . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-(pyridin-4-yl)heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 4-(pyridin-4-yl)heptanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 4-(pyridin-4-yl)heptanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological molecules. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate: Similar structure but with a cyano group instead of an ester group.
Diethyl (pyridine-4-ylmethyl)phosphate: Contains a phosphate group instead of a heptanedioate moiety.
Uniqueness
Diethyl 4-(pyridin-4-yl)heptanedioate is unique due to its specific combination of a pyridine ring and a heptanedioate moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
111041-10-2 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
diethyl 4-pyridin-4-ylheptanedioate |
InChI |
InChI=1S/C16H23NO4/c1-3-20-15(18)7-5-13(6-8-16(19)21-4-2)14-9-11-17-12-10-14/h9-13H,3-8H2,1-2H3 |
Clave InChI |
SJGYWXDYRQHBHA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(CCC(=O)OCC)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


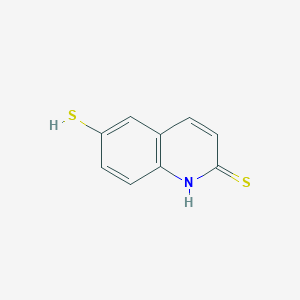

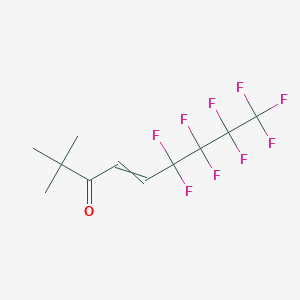
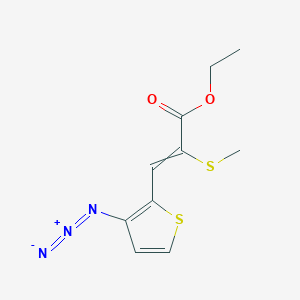
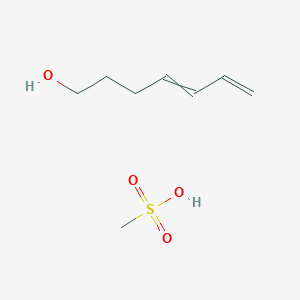
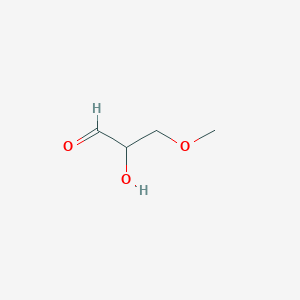
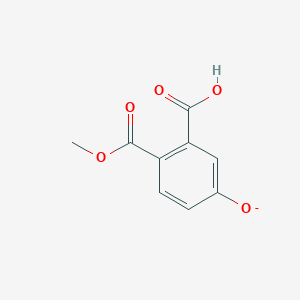
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
